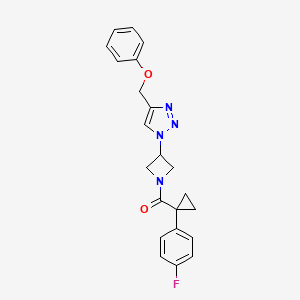
(1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-(4-fluorophenyl)cyclopropyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. A study demonstrated that triazole derivatives possess antifungal properties, particularly against Candida species and Aspergillus fungi. The mechanism of action is believed to involve inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity .
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. For instance, a derivative with a similar structure was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. Notably, it has shown inhibitory effects on enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can enhance cholinergic transmission and improve cognitive function.
Table 1: Biological Activities of Related Compounds
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Fluorine | Increases lipophilicity |
| Cyclopropyl Group | Enhances binding affinity |
| Triazole Ring | Critical for biological activity |
Case Study 1: Antifungal Activity
In a controlled study, a series of triazole derivatives were tested against common fungal pathogens. The compound exhibited potent antifungal activity with an IC50 value comparable to established antifungal agents like fluconazole. The study concluded that modifications in the phenoxymethyl group could further enhance efficacy against resistant fungal strains .
Case Study 2: Cancer Cell Proliferation Inhibition
A recent investigation into the anticancer properties of similar compounds revealed that treatment with the compound led to a significant reduction in cell viability in MCF-7 and A549 cell lines. Mechanistic studies indicated that the compound triggered apoptosis through caspase activation and mitochondrial dysfunction .
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-17-8-6-16(7-9-17)22(10-11-22)21(28)26-13-19(14-26)27-12-18(24-25-27)15-29-20-4-2-1-3-5-20/h1-9,12,19H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKOLVQMQPORAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














